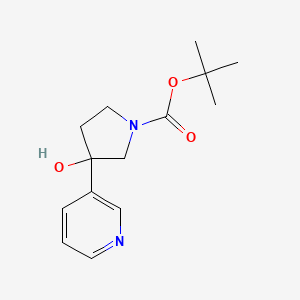
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. One common method involves the following steps:
Starting Material: Pyrrolidine derivative.
Reagent: Tert-butyl chloroformate.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures, typically around -78°C, to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also inhibit certain pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)pyrrolidine-1-carboxylate: Similar structure but with the pyridine ring at a different position.
Tert-butyl 3-hydroxy-3-(pyridin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with the pyridine ring at a different position.
Tert-butyl 3-hydroxy-3-(quinolin-3-yl)pyrrolidine-1-carboxylate: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and novel materials.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-8-6-14(18,10-16)11-5-4-7-15-9-11/h4-5,7,9,18H,6,8,10H2,1-3H3 |
Clave InChI |
LIABOVDDEOMITO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)

![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
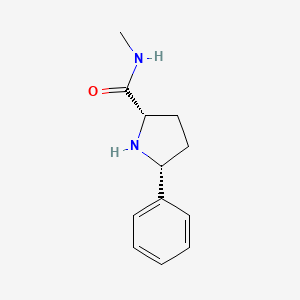
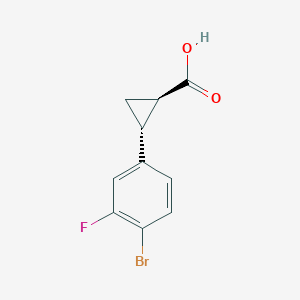
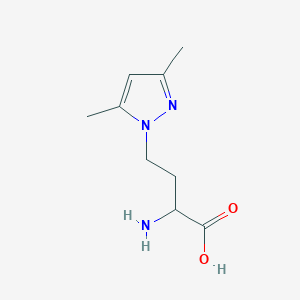
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)

![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
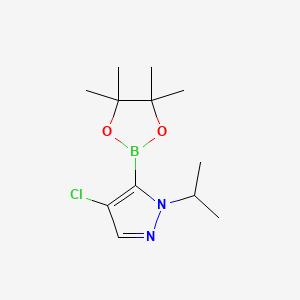
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
